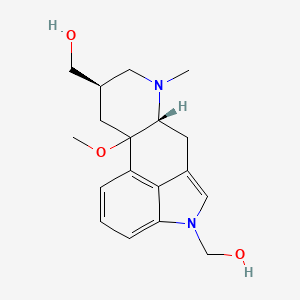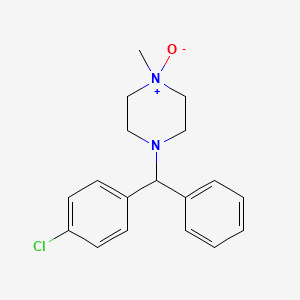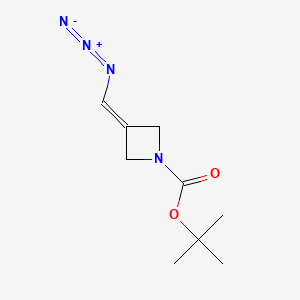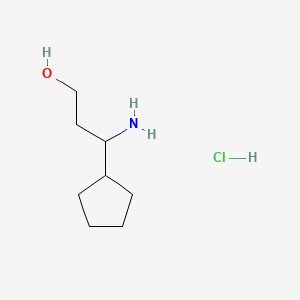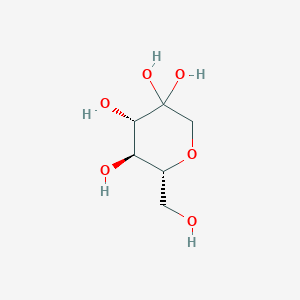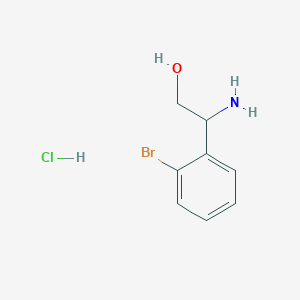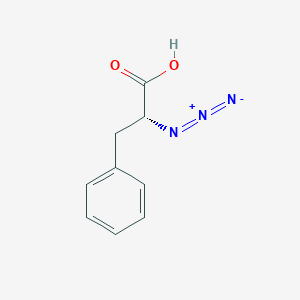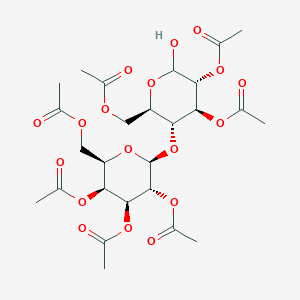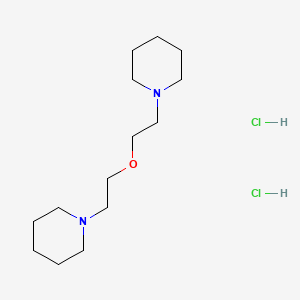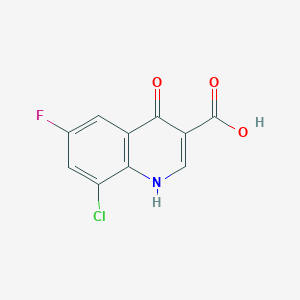
8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by cyclization and subsequent functionalization steps .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization and condensation: These reactions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential use in developing new drugs, particularly for its antibacterial and antiviral activities.
Industry: Utilized in the production of materials with specific properties, such as liquid crystals and dyes
Mécanisme D'action
The mechanism of action of 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
- 6-Chloro-4-hydroxyquinoline-3-carboxylic acid
- 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
- 8-Cyano-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Comparison: Compared to these similar compounds, 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid exhibits unique properties due to the presence of both fluorine and chlorine atoms. These substitutions enhance its biological activity and chemical stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H5ClFNO3 |
|---|---|
Poids moléculaire |
241.60 g/mol |
Nom IUPAC |
8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
Clé InChI |
APBUTPJMKZWPGC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


